3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate is a chemical compound with the molecular formula C18H14ClNO4 and a molecular weight of 343.77 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group and a 4-chlorobenzoate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxypropyl-1H-isoindole-1,3(2H)-dione
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H14ClNO4 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl 4-chlorobenzoate |
InChI |
InChI=1S/C18H14ClNO4/c19-13-8-6-12(7-9-13)18(23)24-11-3-10-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-9H,3,10-11H2 |
InChI Key |
BQMFRQBKOMXMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.